2-Bromo-6-(diethylamino)benzonitrile
Description
2-Bromo-6-(diethylamino)benzonitrile (CAS: 1365271-78-8) is a brominated aromatic compound featuring a benzonitrile core substituted with a bromine atom at the 2-position and a diethylamino group at the 6-position. Its molecular formula is C₁₁H₁₄BrN₂, with a molecular weight of 267.15 g/mol. The diethylamino group (–N(C₂H₅)₂) is a strong electron-donating substituent, which significantly influences the compound’s electronic properties and reactivity. This structural motif makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where amine functionalities are critical for biological activity or further derivatization .
Properties
IUPAC Name |
2-bromo-6-(diethylamino)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-3-14(4-2)11-7-5-6-10(12)9(11)8-13/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRILEQBGUNVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=CC=C1)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279244 | |
| Record name | Benzonitrile, 2-bromo-6-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-78-8 | |
| Record name | Benzonitrile, 2-bromo-6-(diethylamino)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 2-bromo-6-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(diethylamino)benzonitrile typically involves the bromination of 6-(diethylamino)benzonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(diethylamino)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The diethylamino group can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4, H2 with a catalyst), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., H2O2, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Major Products
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Reduction: 2-Bromo-6-(diethylamino)benzylamine.
Oxidation: this compound N-oxide.
Scientific Research Applications
Organic Synthesis
2-Bromo-6-(diethylamino)benzonitrile serves as an important intermediate in the synthesis of more complex organic compounds. Its reactivity allows for various transformations, including:
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
These reactions facilitate the creation of diverse derivatives that can be tailored for specific applications .
The compound exhibits notable biological activity, particularly in enzyme inhibition and protein-ligand interactions. Research indicates that its structural features enhance binding affinity to specific biological targets, making it valuable for pharmacological studies. Potential applications include:
- Drug Development: Compounds derived from this compound may exhibit therapeutic properties, such as anti-inflammatory or antimicrobial effects.
- Biochemical Assays: Used in studies exploring enzyme mechanisms or receptor-ligand interactions .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of derivatives of this compound on specific enzymes involved in metabolic pathways. Results indicated that modifications to the diethylamino group significantly influenced binding affinity and inhibition potency.
Case Study 2: Synthesis of Bioactive Molecules
Research focused on synthesizing novel compounds from this compound, leading to derivatives with enhanced biological activity against certain pathogens. The study highlighted the importance of structural modifications in developing effective pharmaceuticals.
Summary Table of Applications
| Application Area | Description | Example Use Cases |
|---|---|---|
| Organic Chemistry | Intermediate for synthesizing complex organic molecules | Synthesis of pharmaceuticals |
| Biological Research | Study of enzyme inhibition and protein-ligand interactions | Drug discovery and development |
| Industrial Chemistry | Production of specialty chemicals with specific properties | Development of agrochemicals |
Mechanism of Action
The mechanism of action of 2-Bromo-6-(diethylamino)benzonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromine atom and diethylamino group play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The diethylamino group increases electron density at the benzene ring, facilitating electrophilic substitutions, whereas trifluoromethyl or fluoro groups deactivate the ring .
- Lipophilicity: The 2-methylpropoxy group in 2-Bromo-6-(2-methylpropoxy)benzonitrile enhances lipophilicity compared to the polar diethylamino group, impacting solubility in organic solvents .
- Biological Relevance: Piperazinyl and diethylamino substituents are common in medicinal chemistry due to their ability to engage in hydrogen bonding or ionic interactions with biological targets .
Physical Properties
Available physical data for selected compounds:
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility Trends |
|---|---|---|---|
| This compound | Not reported | Not reported | Soluble in polar aprotic solvents |
| 2-Bromo-6-(trifluoromethyl)benzonitrile | Not reported | Not reported | Low aqueous solubility |
| 2-Bromo-6-((4,6-dimethoxy-1,3,5-triazin-2-yl)thio)benzonitrile | 153.3–155.4 | Not reported | Moderate solubility in DMSO |
| 2-Bromo-6-fluorobenzonitrile | Not reported | Not reported | Soluble in dichloromethane |
- Melting Points : The triazine-thio derivative () has a well-defined melting point (153–155°C), suggesting high crystallinity due to hydrogen bonding from the triazine moiety .
- Solubility: The diethylamino group in the target compound likely improves solubility in polar solvents like DMSO or DMF compared to halogenated analogs .
Reactivity:
- Nucleophilic Substitution: Bromine at the 2-position in all compounds facilitates substitutions (e.g., Suzuki couplings, SNAr). The diethylamino group directs incoming electrophiles to the para position .
- Electronic Effects : The trifluoromethyl group in 2-Bromo-6-(trifluoromethyl)benzonitrile deactivates the ring, slowing electrophilic reactions but stabilizing radicals or carbocations .
Spectral Data Comparison
- ¹H NMR: The diethylamino group in the target compound shows characteristic peaks for –CH₂– protons at δ ~3.3–3.5 ppm (quartet) and –CH₃ at δ ~1.1 ppm (triplet) . In contrast, the triazine-thio derivative () exhibits methoxy (–OCH₃) signals at δ 3.86 ppm .
- HRMS : The triazine-thio compound has an [M+H]⁺ peak at m/z 352.9709, consistent with its formula (C₁₂H₉BrN₄O₂S) .
Biological Activity
2-Bromo-6-(diethylamino)benzonitrile (CAS No. 1365271-78-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a bromine atom and a diethylamino group attached to a benzonitrile framework, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C12H14BrN, indicating the presence of bromine, nitrogen, and carbon atoms that contribute to its unique chemical properties. The structural configuration allows for various interactions with biological molecules, which can lead to significant pharmacological effects.
The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The diethylamino group may facilitate binding through hydrogen bonding, while the bromine atom can participate in halogen bonding, enhancing the compound's affinity for biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in models of breast cancer and other malignancies. Its structural similarities to known anticancer agents suggest it may act through similar pathways.
- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in certain cancer cell lines, leading to cell death through apoptosis or necrosis .
Case Studies
- Anticancer Efficacy : A study evaluated the compound's efficacy against human breast carcinoma cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent activity .
- Microbial Inhibition : Another investigation focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 50 µg/mL and 100 µg/mL respectively, indicating moderate antibacterial activity .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
